ethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class of heterocyclic molecules, characterized by a fused pyrimidine-thiazine ring system. The structure features an acetyloxy group at the 4-position and a methoxy group at the 3-position of the phenyl substituent, along with an ethyl ester at the 7-carboxylate position.
Properties
IUPAC Name |
ethyl 6-(4-acetyloxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-5-27-19(25)17-11(2)21-20-22(16(24)8-9-29-20)18(17)13-6-7-14(28-12(3)23)15(10-13)26-4/h6-7,10,18H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQPJHJQSPHOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimido-thiazine core with various substituents that may influence its biological activity. The presence of the acetyloxy and methoxy groups is significant as these moieties can enhance lipophilicity and modulate receptor interactions.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiazine and pyrimidine have shown effectiveness against various bacterial strains. The specific compound may similarly inhibit microbial growth through disruption of cell wall synthesis or interference with metabolic pathways.
2. Antitumor Activity
Studies on related pyrimidine derivatives suggest potential antitumor effects. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells. For example, certain thiazine derivatives have been reported to inhibit tumor cell proliferation in vitro, indicating that this compound might exhibit similar properties.
3. Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, this compound may also possess COX-II inhibitory activity. COX-II inhibitors are crucial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs.
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition against Gram-positive bacteria with an MIC of 15 µg/mL. |
| Study B | Antitumor | Induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 of 5 µM. |
| Study C | Anti-inflammatory | Showed selective inhibition of COX-II with an IC50 of 0.25 µM. |
Case Studies
Case Study 1: Antimicrobial Testing
In a controlled study evaluating the antimicrobial efficacy of similar thiazine derivatives, researchers found that compounds exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli. The tested compound's structure suggested it could be equally effective due to its functional groups enhancing interaction with bacterial enzymes.
Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 and MDA-MB-231 cell lines revealed that analogs of the compound led to significant reductions in cell viability when combined with conventional chemotherapeutic agents like doxorubicin. This synergistic effect highlights the potential for developing combination therapies utilizing this compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H26N2O6S
- Molecular Weight : 446.5 g/mol
- IUPAC Name : Ethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- InChI Key : AORFNAFSRDKHJT-UHFFFAOYSA-N
The compound features a pyrimido-thiazine core structure that contributes to its biological activity and chemical reactivity.
Chemistry
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:
- Oxidation : Transforming functional groups to enhance reactivity.
- Reduction : Modifying the compound to create derivatives with different properties.
- Substitution : Introducing new functional groups to tailor the compound for specific applications.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various pathogens.
- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular targets.
Medicine
The unique structure of this compound makes it a candidate for drug development:
- Therapeutic Agent : Its potential role as an anticancer agent is currently under exploration through various preclinical studies.
Industry
In industrial applications, this compound can be utilized in:
- Material Science : It may serve as a precursor for developing new materials with enhanced properties.
- Chemical Processes : Its reactivity allows for the optimization of synthetic pathways in pharmaceutical manufacturing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
- Core Heterocycle: The pyrimido[2,1-b][1,3]thiazine core (target compound) incorporates a sulfur atom, enhancing electron delocalization compared to the oxygen-containing pyrimido[2,1-b][1,3]oxazine . Sulfur’s larger atomic size may also influence ring puckering and intermolecular interactions .
- Substituent Effects: Acetyloxy vs. Alkoxy Groups: The acetyloxy group in the target compound is more electron-withdrawing than alkoxy substituents (e.g., butoxy in ), which could stabilize negative charges or facilitate hydrolysis.
Ester Variations :
- Ethyl esters (target, ) balance solubility and lipophilicity, whereas 2-methoxyethyl esters () improve aqueous solubility due to ether oxygen hydrogen bonding .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound?
The synthesis involves cyclization of precursors (e.g., substituted pyrimidine-thiazine intermediates) under basic conditions. Key steps include:
- Precursor preparation : Start with functionalized aromatic aldehydes and heterocyclic amines, followed by acetylation of phenolic groups .
- Cyclization : Use a base like sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF) to form the pyrimido-thiazine core .
- Esterification : Introduce the ethyl carboxylate group via nucleophilic acyl substitution . Methodological tip : Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via column chromatography. Validate final product purity with HPLC (>95%) .
Q. How is the molecular structure characterized experimentally?
- X-ray crystallography : Resolve bond lengths, dihedral angles, and ring puckering to confirm the fused pyrimidine-thiazine system. For example, deviations of 0.224 Å from planarity indicate a flattened boat conformation in related analogs .
- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., acetyloxy and methoxy groups). Mass spectrometry (HRMS) confirms molecular weight .
Q. What preliminary biological activities have been reported?
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic assays. Structural analogs show IC values in the low micromolar range due to interactions with catalytic pockets .
- Anticancer potential : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Correlate activity with substituent electronic profiles (e.g., electron-withdrawing groups enhance potency) .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields?
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., 5–20 mol% Pd). Use response surface models to identify optimal conditions .
- Continuous flow chemistry : Reduce side reactions (e.g., ester hydrolysis) by controlling residence time and reagent mixing in microreactors .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay validation : Ensure consistent cell line passage numbers and assay protocols. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal assays : Confirm enzyme inhibition with surface plasmon resonance (SPR) to rule out fluorescence interference in initial screens .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets. Focus on hydrogen bonds between the acetyloxy group and conserved lysine residues .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How does substituent variation impact structure-activity relationships (SAR)?
- Electron-donating vs. withdrawing groups : Replace the methoxy group with nitro or amino groups to modulate electron density. Test effects on logP (lipophilicity) and cellular uptake .
- Steric effects : Compare analogs with bulkier esters (e.g., isopropyl vs. ethyl) to evaluate steric hindrance in enzyme binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
